molecular formula C7H6N4O4S B14280496 1H-Benzimidazole-2-diazonium hydrogen sulfate CAS No. 164357-21-5

1H-Benzimidazole-2-diazonium hydrogen sulfate

Cat. No.: B14280496
CAS No.: 164357-21-5
M. Wt: 242.21 g/mol
InChI Key: INEDUJKHARVDLK-UHFFFAOYSA-M
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Description

1H-Benzimidazole-2-diazonium hydrogen sulfate is a diazonium salt derived from benzimidazole. This compound is of significant interest in organic chemistry due to its versatile reactivity and potential applications in various fields, including medicinal chemistry and material science. The diazonium group attached to the benzimidazole ring makes it a valuable intermediate for synthesizing a wide range of chemical compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Benzimidazole-2-diazonium hydrogen sulfate can be synthesized through the diazotization of 1H-benzimidazole-2-amine. The process involves treating 1H-benzimidazole-2-amine with nitrous acid (generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at low temperatures. The reaction typically proceeds as follows:

  • Dissolve 1H-benzimidazole-2-amine in an acidic solution.
  • Add sodium nitrite slowly while maintaining the temperature below 5°C.
  • The diazonium salt forms and can be isolated by precipitation with hydrogen sulfate.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent temperature and reagent addition rates.

Chemical Reactions Analysis

Types of Reactions: 1H-Benzimidazole-2-diazonium hydrogen sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Sandmeyer Reactions: Copper(I) chloride, bromide, or cyanide in the presence of the diazonium salt.

    Azo Coupling: Phenols or aromatic amines in alkaline conditions.

    Reduction: Sodium sulfite or stannous chloride in acidic conditions.

Major Products Formed:

    Substitution Products: Aryl halides, aryl cyanides, and phenols.

    Azo Compounds: Azo dyes with vibrant colors.

    Amines: The corresponding amine from reduction reactions.

Mechanism of Action

The mechanism of action of 1H-benzimidazole-2-diazonium hydrogen sulfate involves the formation of reactive intermediates that can interact with various molecular targets. The diazonium group is highly reactive and can undergo substitution or coupling reactions, leading to the formation of new chemical bonds. In biological systems, the compound’s reactivity may result in interactions with proteins, nucleic acids, or other biomolecules, potentially leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Uniqueness: 1H-Benzimidazole-2-diazonium hydrogen sulfate stands out due to its diazonium group, which imparts unique reactivity, making it a versatile intermediate for synthesizing a wide range of compounds. Its ability to undergo various substitution and coupling reactions distinguishes it from other benzimidazole derivatives .

Properties

CAS No.

164357-21-5

Molecular Formula

C7H6N4O4S

Molecular Weight

242.21 g/mol

IUPAC Name

1H-benzimidazole-2-diazonium;hydrogen sulfate

InChI

InChI=1S/C7H5N4.H2O4S/c8-11-7-9-5-3-1-2-4-6(5)10-7;1-5(2,3)4/h1-4H,(H,9,10);(H2,1,2,3,4)/q+1;/p-1

InChI Key

INEDUJKHARVDLK-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)[N+]#N.OS(=O)(=O)[O-]

Origin of Product

United States

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